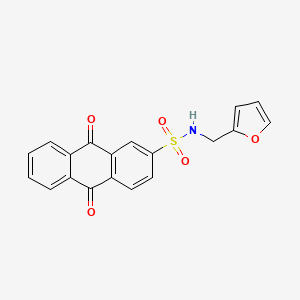

N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

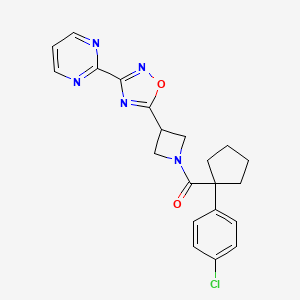

“N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a complex organic compound. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), linked to an anthracene structure (a polycyclic aromatic hydrocarbon consisting of three fused benzene rings) via a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” have been synthesized through various spectral studies . The synthesis of these types of compounds often involves condensation reactions of primary amines with carbonyl compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. For instance, a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was characterized using single crystal X-ray diffraction and NMR, FT-IR, UV–Vis spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For example, “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was found to react with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For a similar compound, “N-FURAN-2-YLMETHYL-BENZAMIDE”, the molecular weight was reported to be 201.227 .

Scientific Research Applications

Corrosion Inhibition

Research by Sappani and Karthikeyan (2014) highlighted the potential of furan-2-ylmethyl substituted compounds as corrosion inhibitors. Their study focused on the inhibition efficiency of similar compounds for mild steel corrosion in sulfuric acid solutions, suggesting their application in protecting metal surfaces against corrosion. The study utilized weight loss measurements and electrochemical methods to confirm the inhibitive action, which was attributed to the formation of a complex between the metal and inhibitor, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Synthesis of Heterocycles

Li and Liu (2014) developed a copper/silver-mediated cascade reaction for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method offers a novel and efficient route to synthesize furan derivatives under mild conditions, showcasing the versatility of furan compounds in organic synthesis and potential pharmaceutical applications (Li & Liu, 2014).

Organic Solar Cells Applications

Kıvrak et al. (2017) explored the synthesis and application of furanyl-substituted anthracene derivatives in organic solar cells (OSCs). Their research aimed at developing new materials for photovoltaic device applications, with a focus on the electrochemical and electro-optical properties of these compounds. Despite the strong electron-withdrawing groups not increasing the solar cell performance as expected, one of the derivatives showed promising OSC performance, indicating the potential of furanyl-anthracene derivatives in solar energy conversion (Kıvrak et al., 2017).

Medicinal Chemistry and Drug Development

Various studies have investigated the role of sulfonamide and furan derivatives in medicinal chemistry, particularly as inhibitors for different biological targets. For example, Chegaev et al. (2014) examined furazan and furoxan sulfonamides as strong α-carbonic anhydrase inhibitors, showing potential as antiglaucoma agents. Their findings demonstrated not only the compounds' inhibitory potency against human carbonic anhydrase isoforms but also their efficacy in lowering intraocular pressure in animal models, surpassing that of existing drugs like dorzolamide (Chegaev et al., 2014).

Future Directions

Research into furan derivatives and related compounds is ongoing, with potential applications in various fields including medicinal chemistry, materials science, and energy production . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating potential applications.

Mechanism of Action

Target of Action

Furan derivatives have been associated with antibacterial activity and have been used as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

Furan derivatives have been known to interact with their targets, leading to changes that can result in antibacterial or anticancer effects .

Biochemical Pathways

Furan derivatives have been associated with the egfr pathway, which plays a crucial role in cell growth and proliferation .

Pharmacokinetics

It’s worth noting that the metabolism of similar compounds can vary by species .

Result of Action

Furan derivatives have been associated with potent anticancer activities against certain cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by conditions such as temperature and the presence of certain reagents .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5S/c21-18-14-5-1-2-6-15(14)19(22)17-10-13(7-8-16(17)18)26(23,24)20-11-12-4-3-9-25-12/h1-10,20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNSROGAXDFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)

![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835228.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)

![N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2835235.png)